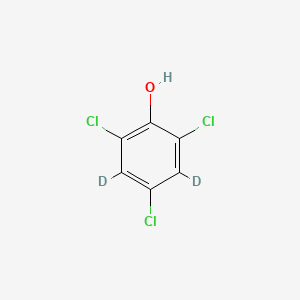

2,4,6-Trichlorophenol-3,5-d2

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-3,5-dideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPIYWFGCPVIE-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)O)Cl)[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308055 | |

| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-80-5 | |

| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Characterization of 2,4,6 Trichlorophenol 3,5 D2

General Synthetic Routes for 2,4,6-Trichlorophenol (B30397) Precursors

The direct precursor to 2,4,6-Trichlorophenol-3,5-d2 is 2,4,6-trichlorophenol. The synthesis of this precursor typically begins with phenol (B47542) or its partially chlorinated derivatives. Several methods have been established for the preparation of 2,4,6-trichlorophenol, with the most common being the direct chlorination of phenol.

One straightforward approach involves passing chlorine gas into phenol, which is gradually warmed. chemicalbook.com This process, however, can result in a mixture of chlorinated phenols, including di- and other trichlorophenol isomers, necessitating purification by fractional distillation. chemicalbook.com To enhance the selectivity and yield of the desired 2,4,6-isomer, various catalytic systems have been developed.

A notable method employs the chlorination of phenol using a catalyst such as mercaptoethylamine, which serves a positioning function, reducing the formation of other isomers like 2,3,6- and 2,4,5-trichlorophenol. studymind.co.uk This catalytic process can achieve a total yield of over 96% for 2,4,6-trichlorophenol. studymind.co.uk Another approach involves the chlorination of less substituted chlorophenols, such as ortho-chlorophenol, para-chlorophenol, 2,4-dichlorophenol, or 2,6-dichlorophenol, to selectively produce 2,4,6-trichlorophenol. cdnsciencepub.com

The purity of the 2,4,6-trichlorophenol precursor is critical. Purification techniques such as sweating crystallization can be employed to increase the purity to over 99.3%. studymind.co.uk The choice of synthetic route and purification method depends on the desired scale, purity requirements, and available starting materials.

Table 1: Common Precursors and Methods for 2,4,6-Trichlorophenol Synthesis

| Starting Material(s) | Chlorinating Agent | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Phenol | Chlorine gas | Gradual warming | Direct but can produce isomeric mixtures. chemicalbook.com |

| Phenol | Chlorine gas | Mercaptoethylamine | High selectivity and yield for the 2,4,6-isomer. studymind.co.uk |

| o-chlorophenol, p-chlorophenol, 2,4-dichlorophenol, or 2,6-dichlorophenol | Chlorine gas | Organic cation or amine and an organic sulfide | Selective chlorination of partially chlorinated phenols. cdnsciencepub.com |

Directed Deuterium (B1214612) Incorporation Methodologies for Aromatic Systems

The introduction of deuterium at specific positions on an aromatic ring is a key step in the synthesis of isotopically labeled standards. Various methodologies exist for this purpose, with the choice depending on the substrate and the desired labeling pattern.

While specific literature detailing the synthesis of 2,4,6-Trichlorophenol-3,5-d2 is not extensively published, its commercial availability as a "ring-D2" product implies a well-established synthetic route. The most logical and efficient pathway is the direct deuteration of the 2,4,6-trichlorophenol precursor. This is typically achieved through an acid-catalyzed hydrogen-deuterium (H/D) exchange reaction.

In this process, 2,4,6-trichlorophenol is treated with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a strong acid catalyst. The acid facilitates the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium atoms. The reaction is driven by the large excess of the deuterium source.

The positional specificity of the deuterium labeling in 2,4,6-Trichlorophenol-3,5-d2 is a direct consequence of the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups.

In the case of 2,4,6-trichlorophenol, the ortho (2, 6) and para (4) positions are already occupied by chlorine atoms. This steric hindrance and electronic environment effectively block these positions from further electrophilic substitution. Consequently, the only available positions for the electrophilic deuteration are the meta positions (3 and 5). Therefore, the acid-catalyzed H/D exchange reaction on 2,4,6-trichlorophenol selectively and specifically directs the deuterium incorporation to the 3 and 5 positions, yielding the desired 2,4,6-Trichlorophenol-3,5-d2.

Analytical Verification of Deuterium Incorporation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the positional incorporation of deuterium. The comparison of the ¹H NMR spectra of the unlabeled 2,4,6-trichlorophenol and the synthesized 2,4,6-Trichlorophenol-3,5-d2 provides definitive evidence of the labeling.

The ¹H NMR spectrum of unlabeled 2,4,6-trichlorophenol exhibits a characteristic singlet in the aromatic region (around 7.27 ppm) corresponding to the two equivalent protons at the 3 and 5 positions. researchgate.net Upon successful deuteration, these protons are replaced by deuterium atoms. Since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the 3,5-protons will be absent or significantly diminished in the ¹H NMR spectrum of 2,4,6-Trichlorophenol-3,5-d2. The disappearance of this specific signal confirms that the deuterium incorporation has occurred at the desired 3 and 5 positions.

Furthermore, ²H NMR (deuterium NMR) spectroscopy can be employed to directly observe the incorporated deuterium atoms. The ²H NMR spectrum of 2,4,6-Trichlorophenol-3,5-d2 would show a signal at a chemical shift very similar to the proton signal it replaced, providing direct confirmation of the C-D bonds.

Table 2: Expected ¹H NMR Spectral Data

| Compound | Position of Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| 2,4,6-Trichlorophenol | 3, 5 | ~7.27 | Singlet |

| 2,4,6-Trichlorophenol-3,5-d2 | 3, 5 | No signal | N/A |

High-Resolution Mass Spectrometry (HRMS) is the primary technique used to determine the isotopic abundance and confirm the elemental composition of the synthesized compound. By providing a highly accurate mass measurement, HRMS can differentiate between the unlabeled compound and its deuterated isotopologue.

The molecular weight of unlabeled 2,4,6-trichlorophenol (C₆H₃Cl₃O) is approximately 195.925 g/mol for the most abundant isotopes. The incorporation of two deuterium atoms in 2,4,6-Trichlorophenol-3,5-d2 (C₆HD₂Cl₃O) results in an increase in the molecular weight of approximately 2 Da. HRMS analysis will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the successful incorporation of two deuterium atoms.

Moreover, the isotopic distribution pattern observed in the mass spectrum can be used to calculate the isotopic purity, which is the percentage of the deuterated compound relative to any remaining unlabeled or partially labeled species. This is crucial for its application as an internal standard, where a high degree of isotopic enrichment is required for accurate quantification.

Advanced Analytical Methodologies Employing 2,4,6 Trichlorophenol 3,5 D2 As an Internal Standard

Theoretical Underpinnings of Isotope Dilution Mass Spectrometry (IDMS) for Chlorophenol Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for obtaining highly accurate and precise measurements of chemical compounds. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, 2,4,6-Trichlorophenol-3,5-d2—to the sample prior to any processing steps. This isotopically labeled compound, known as an internal standard, is chemically identical to the native (unlabeled) analyte.

Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. researchgate.net Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

Within the mass spectrometer, the native analyte and the deuterated standard are differentiated based on their mass-to-charge (m/z) ratio. The instrument measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. Since the amount of the standard added was known, this measured ratio allows for the precise calculation of the unknown concentration of the native analyte in the original sample. This process effectively normalizes for variations in extraction efficiency, injection volume, chromatographic performance, and instrument response, thereby ensuring high accuracy and reproducibility in the final results. researchgate.netcerilliant.com The use of stable isotopically labeled molecules is considered the gold standard for internal standards in mass spectrometry. researchgate.net

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds like chlorophenols. scielo.org.mx The development of GC-MS methods for chlorophenol quantification often involves an initial derivatization step, such as acetylation with acetic anhydride, to convert the polar phenol (B47542) groups into less polar, more volatile esters. researchgate.nets4science.at This derivatization improves chromatographic peak shape and thermal stability. s4science.at

The validation of these methods is crucial to ensure the reliability of the analytical data. Key validation parameters include linearity, sensitivity (method detection limits), precision, and accuracy. thermofisher.com

Linearity is assessed by analyzing a series of calibration standards across a range of concentrations. A high coefficient of determination (R²) for the calibration curve, typically >0.99, confirms a linear relationship between concentration and instrument response. thermofisher.com

Method Detection Limits (MDLs) are determined by analyzing multiple replicates of a low-level spiked sample, establishing the lowest concentration that can be reliably detected. thermofisher.com

Precision is evaluated by calculating the relative standard deviation (%RSD) from replicate analyses, with lower values indicating higher precision. thermofisher.com

Accuracy is often determined through spike-and-recovery experiments, where a known amount of the analyte is added to a real sample matrix, and the percentage of the spiked amount that is measured (% Recovery) is calculated. thermofisher.com

The incorporation of 2,4,6-Trichlorophenol-3,5-d2 as an internal standard is integral to achieving the stringent performance criteria required during method validation.

The analysis of chlorophenols in complex environmental matrices such as water, soil, or sediment demands high sensitivity and selectivity to overcome interferences. researchgate.netacs.org The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) provides a significant enhancement in both areas. researchgate.net GC-MS/MS operates by selecting a specific precursor ion from the initial mass analysis, fragmenting it, and then monitoring for a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interferences, allowing for the detection of analytes at ultra-trace levels. thermofisher.com

For example, a GC-MS/MS method utilizing a deuterated internal standard for the analysis of eight different chlorophenols in seawater achieved detection limits in the low nanogram-per-liter (ng/L) range (0.06–0.26 ng/L). researchgate.net Similarly, a method for an expanded list of chlorophenolic compounds in water reported MDLs below 1 ng/L for all target compounds, well below regulatory guidelines. thermofisher.com This level of sensitivity is critical for environmental monitoring and human health risk assessment.

Table 1: Example of GC-MS/MS Method Validation Data for Chlorophenol Analysis in Water This table presents representative data on method detection limits (MDL) and precision (%RSD) for a selection of chlorophenols, demonstrating the performance of a validated GC-MS/MS method.

| Compound | MDL (ng/L) | Precision (%RSD) |

| 4-Chlorophenol | < 1.0 | < 10% |

| 2,4-Dichlorophenol | < 1.0 | < 10% |

| 2,4,6-Trichlorophenol (B30397) | < 1.0 | < 10% |

| Pentachlorophenol | < 1.0 | < 10% |

| Data adapted from research findings on trace analysis of chlorophenolics. thermofisher.com |

A significant challenge in trace environmental analysis is the "matrix effect," where co-extracted compounds from the sample matrix (e.g., humic substances in water) interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.comnih.gov This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a co-eluting, isotopically labeled internal standard like 2,4,6-Trichlorophenol-3,5-d2 is the most effective way to compensate for these matrix effects. Because the deuterated standard is structurally and chemically identical to the native analyte, it experiences the exact same degree of signal suppression or enhancement. By calculating the ratio of the native analyte signal to the internal standard signal, the matrix effect is effectively canceled out. This ensures that the quantitative results remain accurate and reliable, regardless of the complexity or variability of the sample matrix.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

While GC-MS is a powerful tool, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers advantages for analyzing a broader range of chlorophenols, including those that are more polar or thermally labile and thus less amenable to GC analysis. ulisboa.ptunl.pt LC-MS/MS methods often employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and are frequently paired with upfront sample concentration and cleanup steps like solid-phase extraction (SPE). ulisboa.ptunl.pt

In LC-MS/MS analysis, 2,4,6-Trichlorophenol-3,5-d2 performs the same crucial role as in GC-MS. It is added to the sample at the outset and co-elutes with the native 2,4,6-trichlorophenol from the LC column. By monitoring the MRM transitions for both the native analyte and the deuterated standard, the method can correct for variability in the SPE recovery, instrument response, and matrix-induced ionization effects. This approach has been successfully applied to the determination of various chlorophenols in complex samples like industrial soils and river water. unl.ptresearchgate.net

Quality Assurance and Quality Control Protocols in Trace Analysis of Chlorophenols

Robust Quality Assurance and Quality Control (QA/QC) protocols are essential to ensure that analytical data are scientifically sound and legally defensible. epa.govenicbcmed.eu The use of 2,4,6-Trichlorophenol-3,5-d2 is a cornerstone of a comprehensive QA/QC program for chlorophenol analysis.

A typical QA/QC protocol includes several key components:

Method Blanks: Aliquots of clean, analyte-free matrix are processed and analyzed alongside the samples to check for contamination introduced during the analytical procedure.

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of analytes and the internal standard. The recovery of the analytes is measured against established acceptance criteria to verify the accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a real sample, which is then split and analyzed in duplicate. This helps to assess the method's accuracy and precision in a specific sample matrix.

Internal Standard Monitoring: The recovery of the internal standard (e.g., 2,4,6-Trichlorophenol-3,5-d2) in every sample and QC check is monitored. A significant deviation from the expected response can indicate a problem with the extraction, injection, or analysis of that specific sample.

Regulatory methods often specify strict acceptance criteria for these QC checks to ensure the quality of the reported data. cloudfront.net

Table 2: Example of QA/QC Performance Criteria for Chlorophenol Analysis This table outlines typical acceptance limits for various quality control samples used in the analysis of chlorophenols by mass spectrometry.

| QC Parameter | Acceptance Criteria | Purpose |

| Method Blank | Below Method Detection Limit (MDL) | Monitors for laboratory contamination |

| Laboratory Control Sample (LCS) | 70-130% Recovery | Assesses method accuracy |

| Matrix Spike (MS) Recovery | 70-130% Recovery | Assesses method accuracy in the sample matrix |

| Relative Percent Difference (RPD) for Duplicates | < 30% | Assesses method precision |

| Internal Standard Response | Within 50-150% of average in calibration | Monitors for sample-specific issues (e.g., matrix effects) |

| Criteria are representative and may vary based on specific regulatory methods and laboratory protocols. cloudfront.net |

Mechanistic Investigations of 2,4,6 Trichlorophenol Transformation Processes Through Deuterium Kinetic Isotope Effects

Principles of Kinetic Isotope Effects (KIEs) in Mechanistic Organic Chemistry

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. This phenomenon arises from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds. A heavier isotope forms a stronger bond with a lower zero-point vibrational energy, thus requiring more energy to be broken.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For deuterium (B1214612), this is typically a C-H versus a C-D bond. The magnitude of the primary deuterium KIE (kH/kD) is usually significant, often in the range of 2 to 7, indicating that the C-H bond is indeed being cleaved in the slowest step of the reaction.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). SKIEs can provide valuable information about changes in hybridization or the steric environment at the reaction center during the transition state.

By measuring the reaction rates of 2,4,6-trichlorophenol (B30397) and its deuterated analogue, 2,4,6-Trichlorophenol-3,5-d2, researchers can determine whether the C-H bonds at the 3 and 5 positions are involved in the rate-limiting step of a particular transformation, thereby distinguishing between different possible reaction mechanisms.

Elucidating Reaction Pathways of 2,4,6-Trichlorophenol Biodegradation

The biodegradation of 2,4,6-TCP can proceed through several pathways, including oxidative and reductive dechlorination, as well as various enzymatic transformations. Deuterium KIEs are instrumental in differentiating these microbial degradation mechanisms.

Oxidative Dechlorination Mechanisms and Associated Isotopic Fractionation

In aerobic environments, microorganisms often initiate the degradation of chlorinated phenols through oxidative dechlorination. This process typically involves the enzymatic incorporation of oxygen atoms into the aromatic ring, leading to the removal of chlorine substituents.

Hypothetically, if the initial step involves the enzymatic abstraction of a hydrogen atom from the 3 or 5 position of the 2,4,6-TCP ring in the rate-determining step, a significant primary kinetic isotope effect would be expected when comparing the degradation rates of 2,4,6-TCP and 2,4,6-Trichlorophenol-3,5-d2. The observation of a large kH/kD value would support a mechanism where C-H bond cleavage is crucial for the initial oxidative attack. Conversely, the absence of a significant KIE would suggest that C-H bond breaking is not rate-limiting and that other steps, such as the initial binding of the substrate to the enzyme or the attack of an oxidant, are the slow steps.

Table 1: Hypothetical Kinetic Isotope Effects for Oxidative Dechlorination of 2,4,6-Trichlorophenol

| Proposed Rate-Determining Step | Expected kH/kD (for 2,4,6-Trichlorophenol-3,5-d2) | Mechanistic Implication |

| C-H bond abstraction at position 3 or 5 | > 2 | C-H bond cleavage is rate-limiting. |

| Initial enzyme-substrate binding | ~ 1 | C-H bond cleavage is not rate-limiting. |

| Oxidant attack on the aromatic ring | ~ 1 | C-H bond cleavage is not rate-limiting. |

This table presents hypothetical data based on established principles of KIEs, as specific experimental data for 2,4,6-Trichlorophenol-3,5-d2 was not found in the search results.

Reductive Dechlorination Pathways and Deuterium-Specific Isotope Effects

Under anaerobic conditions, reductive dechlorination is a key degradation pathway for many chlorinated organic compounds. In this process, a chlorine atom is removed and replaced by a hydrogen atom. The source of this hydrogen can be from the solvent (water) or other hydrogen donors in the environment.

By using 2,4,6-Trichlorophenol-3,5-d2 in studies of reductive dechlorination, researchers can probe the mechanism of hydrogen transfer. If a deuterium atom is removed from the ring during the dechlorination of a neighboring chlorine atom in a concerted or stepwise manner that is rate-limiting, a primary KIE would be observed. More commonly, in reductive dechlorination, a C-Cl bond is broken. In such cases, studying the deuterated compound can reveal secondary isotope effects that provide insight into the transition state structure. For instance, a change in hybridization at the carbon bearing the deuterium from sp2 to a more sp3-like character in the transition state could lead to an inverse secondary KIE.

Enzymatic Transformations of 2,4,6-Trichlorophenol and Deuterium Effects

Various enzymes, such as peroxidases and laccases, are known to be involved in the transformation of chlorophenols. nih.gov These enzymes can catalyze a range of reactions, including oxidation, polymerization, and dechlorination.

The use of 2,4,6-Trichlorophenol-3,5-d2 can help to elucidate the mechanisms of these enzymatic reactions. For example, in a reaction catalyzed by a cytochrome P450 monooxygenase, which often proceeds via hydrogen atom abstraction, a significant primary deuterium KIE would be expected if the C-H bond at the 3 or 5 position is targeted in the rate-determining step. uspto.gov In contrast, for enzymes that directly attack the chlorinated positions or the hydroxyl group, a negligible KIE for the deuterated positions would be anticipated.

Table 2: Expected Deuterium KIEs for Different Enzymatic Transformations of 2,4,6-Trichlorophenol-3,5-d2

| Enzyme Type | Proposed Rate-Limiting Step | Expected kH/kD |

| Cytochrome P450 Monooxygenase | Hydrogen atom abstraction from C3/C5 | High (>2) |

| Laccase | Direct oxidation of the phenol (B47542) | Near 1 |

| Dehalogenase | C-Cl bond cleavage | Near 1 (potential for secondary effects) |

This table is based on general principles of enzymatic reactions and KIEs, as specific experimental data for 2,4,6-Trichlorophenol-3,5-d2 was not available in the provided search results.

Isotopic Fractionation during Abiotic Degradation of 2,4,6-Trichlorophenol

Abiotic degradation processes, such as photolysis, can also contribute to the transformation of 2,4,6-TCP in the environment. Isotope effect studies can provide mechanistic details of these non-biological pathways as well.

Photolytic Degradation Kinetics and Isotope Effects

The photolytic degradation of organic compounds involves the absorption of light energy, leading to the breaking of chemical bonds. For 2,4,6-TCP, this can result in dechlorination or other transformations.

By comparing the photolytic degradation rates of 2,4,6-TCP and 2,4,6-Trichlorophenol-3,5-d2, one can determine if the C-H bonds at the 3 and 5 positions are involved in the primary photochemical process. If the initial, rate-limiting step of photodegradation involves the cleavage of a C-H bond, a primary deuterium KIE would be observed. However, it is more likely that the primary photochemical event is the cleavage of a C-Cl bond or excitation of the aromatic system. In such cases, any observed isotope effect at the deuterated positions would be a secondary KIE, providing information about changes in the vibrational environment of the C-D bonds in the excited state or subsequent reaction steps. The absence of a significant KIE would suggest that the C-H bonds at positions 3 and 5 are not critically involved in the rate-determining step of the photolytic degradation pathway.

Hydrolytic Mechanisms and Deuterium Isotopic Signatures

The hydrolytic transformation of 2,4,6-trichlorophenol is a critical process in its environmental fate and degradation. Understanding the underlying mechanisms is essential for predicting its persistence and developing effective remediation strategies. The hydrolysis of chlorophenols, particularly those with electron-withdrawing groups, is generally proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, a nucleophile, such as a hydroxide (B78521) ion, attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group, a chloride ion, is eliminated, resulting in the formation of a dihydroxylated product.

For 2,4,6-trichlorophenol, the presence of three electron-withdrawing chlorine atoms and the activating hydroxyl group facilitates this nucleophilic attack. The substitution can occur at the C2, C4, or C6 positions.

The use of isotopically labeled compounds, such as 2,4,6-Trichlorophenol-3,5-d2, provides a powerful tool for elucidating these reaction mechanisms through the study of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the light isotopologue (in this case, the non-deuterated compound) to the heavy isotopologue (the deuterated compound). A KIE value greater than 1 indicates that the bond to the isotope is being broken in the rate-determining step of the reaction (a primary KIE), while a KIE close to 1 suggests that the bond to the isotope is not broken in the rate-determining step.

In the case of 2,4,6-Trichlorophenol-3,5-d2, the deuterium atoms are located at positions meta to the leaving groups (the chlorine atoms). In a typical SNAr mechanism, the C-H (or C-D) bonds at these positions are not broken during the reaction. Therefore, a primary kinetic isotope effect would not be expected. However, a small secondary kinetic isotope effect (SKIE) may be observed. wikipedia.org SKIEs arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. libretexts.org

The magnitude of the SKIE can provide valuable information about the structure of the transition state. For instance, a change in hybridization at the carbon atom adjacent to the deuterated position can influence the vibrational frequencies of the C-D bond and lead to a measurable SKIE. In the formation of the Meisenheimer complex, the hybridization of the ring carbons changes from sp2 to sp3-like in the intermediate. This change in the electronic environment around the C3 and C5 positions could result in a small but detectable SKIE.

| Rate-Determining Step | Position of Deuteration | Expected kH/kD | Mechanistic Implication |

| Nucleophilic Attack | 3,5 | ~1.05 - 1.15 | Change in hybridization at adjacent carbons in the transition state. |

| Leaving Group Departure | 3,5 | ~0.95 - 1.05 | Minimal change in the vibrational environment of the C-D bonds. |

| Proton Transfer (if applicable) | - | > 1 (Primary KIE) | Direct involvement of a C-H/C-D bond in the rate-determining step (not expected for deuteration at the 3,5-positions in a standard SNAr mechanism). |

The observation of a small, normal SKIE (kH/kD > 1) would be consistent with the formation of the Meisenheimer complex being the rate-determining step, as the change in hybridization would lead to a slight loosening of the C-D vibrational frequencies in the transition state relative to the ground state. Conversely, an inverse SKIE (kH/kD < 1) or a KIE very close to unity might suggest that the departure of the leaving group is rate-limiting, or that the transition state closely resembles the reactants.

Computational Chemistry Contributions to KIE Interpretation and Reaction Mechanism Prediction

Computational chemistry has emerged as an indispensable tool for the interpretation of kinetic isotope effects and the prediction of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net For the transformation of 2,4,6-trichlorophenol, computational approaches, particularly Density Functional Theory (DFT), can be employed to model the reaction pathways, locate transition states, and calculate theoretical KIEs. nih.gov

The theoretical prediction of KIEs involves the calculation of the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues. princeton.edu The zero-point vibrational energies (ZPVEs) are determined from these frequencies. The difference in ZPVE between the C-H and C-D bonds in the ground state and the transition state is the primary determinant of the magnitude of the KIE.

For the hydrolysis of 2,4,6-Trichlorophenol-3,5-d2, computational models can be used to:

Elucidate the Reaction Pathway: By mapping the potential energy surface, computational methods can identify the most likely reaction mechanism, such as the SNAr pathway, and determine the structures of intermediates and transition states.

Calculate Theoretical KIEs: Once the transition state is located, the vibrational frequencies for both the deuterated and non-deuterated species can be calculated. This allows for the theoretical prediction of the KIE, which can then be compared with experimental data to validate the proposed mechanism. nih.gov

Interpret Experimental KIEs: In cases where experimental KIEs are available, computational modeling can help to deconvolute the various factors that contribute to the observed effect. For example, it can distinguish between steric and electronic contributions to secondary KIEs.

Predict Reactivity: Computational models can also be used to predict the reactivity of different chlorophenol isomers and the regioselectivity of nucleophilic attack.

For instance, a computational study of a concerted SNAr reaction might reveal a single transition state, and the calculated KIE would reflect the changes in bonding at this specific point along the reaction coordinate. nih.gov In contrast, a stepwise mechanism involving a Meisenheimer complex would have two transition states, and the calculated KIE would depend on which step is rate-determining. nih.gov

The following table outlines the general steps involved in the computational prediction of a KIE for the hydrolysis of 2,4,6-Trichlorophenol-3,5-d2.

| Step | Description | Computational Method | Output |

| 1. Geometry Optimization | The structures of the reactants, transition states, and products are optimized to find their lowest energy conformations. | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) | Optimized geometries and electronic energies. |

| 2. Frequency Calculation | Vibrational frequency calculations are performed on the optimized structures. | Same level of theory as optimization. | Vibrational frequencies, zero-point vibrational energies (ZPVEs). |

| 3. Transition State Verification | The transition state is confirmed to have exactly one imaginary frequency corresponding to the reaction coordinate. | Frequency analysis. | Confirmation of the transition state structure. |

| 4. KIE Calculation | The KIE is calculated using the vibrational frequencies of the light and heavy isotopologues in the reactant and transition state. | Bigeleisen-Mayer equation or other statistical mechanics formulations. | Theoretical kH/kD value. |

Through these computational approaches, a deeper understanding of the mechanistic details of 2,4,6-trichlorophenol transformation can be achieved. The synergy between experimental KIE studies and computational modeling provides a robust framework for elucidating complex reaction mechanisms.

Environmental Fate and Transport Studies Utilizing 2,4,6 Trichlorophenol 3,5 D2 As a Tracer

The Efficacy of Stable Isotope Tracers in Environmental Process Studies

Stable isotope tracers are invaluable tools for investigating a wide range of environmentally significant processes. hutton.ac.uk Their application allows for new insights into environmental and climate processes by monitoring biological and geochemical systems. nist.gov The core principle behind their efficacy lies in the fact that isotopically labeled compounds, such as those enriched with deuterium (B1214612) (²H), are chemically almost identical to their non-labeled counterparts but are distinguishable by mass spectrometry. scispace.com This allows them to be introduced into a system to trace the pathways and transformations of compounds without significantly altering the natural processes. hutton.ac.ukscispace.com

The use of stable isotopes like deuterium is considered an environmentally clean and precise method for tracer studies. mdpi.com Unlike radioactive isotopes, stable isotopes pose no environmental hazards. zeochem.com They can be used to trace nutrient uptake, identify food sources, and determine the origins and pathways of contaminants in soil, water, and air. hutton.ac.uk High-precision measurement techniques, such as Isotope Ratio Mass Spectrometry and Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), enable the detection of changes in isotopic composition at near-natural abundance levels, making them powerful for tracking environmental cycling. hutton.ac.uknist.gov Deuterated water, for example, has been shown to be an effective and conservative tracer for obtaining groundwater transport velocities due to its similarity to water, chemical stability, and non-reactivity. usgs.govgeologyscience.ru This makes deuterated compounds, including 2,4,6-Trichlorophenol-3,5-d2, highly effective for detailed environmental process studies. dataintelo.com

Adsorption, Desorption, and Leaching Dynamics of 2,4,6-Trichlorophenol-3,5-d2 in Geologic Media

The environmental transport of 2,4,6-Trichlorophenol (B30397) is significantly influenced by its interaction with geologic media such as soil and sediment. tpsgc-pwgsc.gc.ca Key processes governing its mobility are adsorption, desorption, and leaching. 2,4,6-TCP exhibits moderate adsorption to organic matter in soil. tpsgc-pwgsc.gc.ca This interaction is a critical factor controlling its concentration in the dissolved phase and, consequently, its potential to leach into groundwater. tpsgc-pwgsc.gc.ca

Studies on the adsorption of 2,4,6-TCP onto various materials, such as activated carbon and biomass, have shown that the process is influenced by factors like temperature, pH, and the presence of other ions. nih.govncsu.edujksus.org For example, research on nut shell activated carbon found that the adsorption of 2,4,6-TCP was a spontaneous exothermic process, with optimal removal at 25°C. ncsu.edu The presence of certain metal cations can also affect adsorption; one study found that Ag⁺ ions promoted TCP adsorption onto ash, while Zn²⁺ and Al³⁺ inhibited it. nih.gov The desorption of 2,4,6-TCP often shows hysteresis, meaning it does not detach from the solid phase as readily as it adsorbs, which can lead to its long-term persistence in soil. nih.gov Understanding these dynamics is crucial for predicting the leaching potential and the extent of groundwater contamination. tpsgc-pwgsc.gc.ca The use of 2,4,6-Trichlorophenol-3,5-d2 as a tracer allows for precise tracking of these processes in complex environmental matrices without interference from pre-existing, non-deuterated 2,4,6-TCP contamination.

Table 2: Adsorption Characteristics of 2,4,6-Trichlorophenol on Different Adsorbents

| Adsorbent | Key Findings | Maximum Adsorption Capacity (q_max) | Source |

|---|---|---|---|

| Nut Shell Activated Carbon | Adsorption is spontaneous and exothermic; fits pseudo-second-order kinetics. | N/A (Removal efficiency of 91.5% under optimal conditions) | ncsu.edu |

| Activated Carbon (Norit 97876) | Adsorption isotherm follows the Langmuir model. | 457.9 mg/g | jksus.org |

| Date Palm Stone Biomass (Raw) | Fits pseudo-second-order kinetics and Langmuir isotherm. | 53.7 mg/g | ncsu.edu |

| Date Palm Stone Biomass (Citric Acid-Modified) | Chemical modification significantly enhances adsorption. | 123.8 mg/g | ncsu.edu |

Tracing Environmental Transport and Distribution in Groundwater and Surface Water Systems

2,4,6-Trichlorophenol is a recognized water pollutant, detected in surface waters, groundwater, and industrial effluents. wikipedia.orgnih.govnih.gov Its moderate water solubility and ability to adsorb moderately to organic matter mean that once released into the environment, it can dissolve and be transported into groundwater or surface water systems. tpsgc-pwgsc.gc.ca The use of 2,4,6-Trichlorophenol-3,5-d2 as a tracer is an effective method for tracking this transport and distribution.

Stable isotope tracers, including deuterated compounds, are widely used in hydrology and hydrogeology to understand water flow and contaminant movement. mdpi.comqub.ac.uk Because deuterated tracers are chemically stable and behave nearly identically to their non-deuterated analogues, they can be introduced into a contaminated site to map the plume's movement, dilution, and dispersion in real-time. usgs.govgeologyscience.ru This provides crucial data for hydrogeological models that predict the long-term fate of the contaminant. Field studies using deuterated water have demonstrated its effectiveness in producing clear breakthrough curves that are nearly identical to other conservative tracers like bromide, confirming its utility in tracking water movement through complex subsurface environments. usgs.govresearchgate.net Applying this principle, 2,4,6-Trichlorophenol-3,5-d2 can be used to specifically trace the migration of 2,4,6-TCP contamination from its source, helping to delineate the extent of the impacted area in both groundwater and surface water. hutton.ac.uk

Assessment of Contaminant Attenuation and Remediation Efficacy via Deuterated Tracers

Deuterated tracers are highly valuable for assessing the effectiveness of contaminant attenuation and in-situ remediation strategies. researchgate.net When a remediation technology, such as enhanced bioremediation or chemical oxidation, is applied to a contaminated site, it is essential to verify that the treatment is effectively reducing contaminant concentrations and mass. researchgate.net By introducing a known quantity of a deuterated tracer like 2,4,6-Trichlorophenol-3,5-d2, practitioners can distinguish the introduced tracer from the existing contamination.

This approach allows for a precise mass balance calculation to quantify the rates of degradation and other attenuation processes. mdpi.com The decline in the concentration of the deuterated tracer over time and distance from the injection point provides direct evidence of the remediation technology's performance. researchgate.net Furthermore, analyzing the formation of deuterated daughter products can confirm that the contaminant is being transformed into less harmful substances. This method provides more robust data than simply monitoring the concentration of the original contaminant, which can decrease due to non-destructive processes like dilution or dispersion. researchgate.netresearchgate.net Therefore, using deuterated tracers provides a clear and quantitative measure of remediation efficacy, leading to more efficient and reliable cleanup of contaminated sites. mdpi.com

Computational Chemistry and Theoretical Modeling of 2,4,6 Trichlorophenol 3,5 D2 Reactivity and Interactions

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. In the context of 2,4,6-Trichlorophenol-3,5-d2, DFT studies are crucial for understanding how the substitution of hydrogen with deuterium (B1214612) at the 3 and 5 positions of the phenol (B47542) ring influences its geometry, stability, and vibrational frequencies.

Theoretical investigations of the 19 chlorophenol congeners have been carried out using DFT and ab initio molecular orbital calculations. researchgate.net These studies have systematically delineated the effects of the position and number of chlorine substitutions on the stability, structure, and properties of these compounds. researchgate.net For 2,4,6-trichlorophenol (B30397), the presence of chlorine atoms in the ortho positions (2 and 6) leads to intramolecular hydrogen bonding between the hydroxyl group and the chlorine atoms, which significantly affects its properties. researchgate.net

The introduction of deuterium in place of hydrogen at the 3 and 5 positions does not significantly alter the equilibrium geometry of the molecule in terms of bond lengths and angles of the heavier atoms. However, the change in mass has a notable effect on the vibrational frequencies of the C-D bonds compared to the C-H bonds. The C-D stretching and bending vibrations occur at lower frequencies due to the heavier mass of deuterium. This difference in vibrational zero-point energy (ZPE) is a key factor influencing the relative stability and reactivity of the deuterated compound compared to its non-deuterated counterpart. rsc.org The deuterated compound is expected to have a slightly lower ZPE, making it marginally more stable. rsc.org

| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) |

|---|---|---|

| Stretching | ~3000 | ~2200 |

| Bending (in-plane) | ~1350 | Lower than C-H bend |

| Bending (out-of-plane) | ~800-900 | Lower than C-H bend |

Simulation of Intermolecular Interactions, including Adsorption on Mineral Surfaces

The environmental fate of 2,4,6-trichlorophenol is significantly influenced by its interactions with soil and sediment particles, particularly mineral surfaces. Computational simulations, including DFT and molecular dynamics (MD), are employed to elucidate the mechanisms of these interactions at a molecular level.

Studies have explored the adsorption of 2,4,6-trichlorophenol (TCP) on the surfaces of clay minerals like kaolinite using DFT calculations. researchgate.net These simulations identify the preferential adsorption sites and the nature of the interactions, which can include hydrogen bonding between the hydroxyl group of TCP and the oxygen atoms on the mineral surface, as well as van der Waals interactions between the aromatic ring and the surface. researchgate.net The orientation of the TCP molecule on the surface is a critical factor determining the strength of the adsorption. researchgate.net

The substitution of hydrogen with deuterium in 2,4,6-Trichlorophenol-3,5-d2 can subtly influence these intermolecular interactions. While the electronic properties are largely unchanged, the difference in zero-point energy and vibrational frequencies of the C-D bonds can affect the strength of weak interactions such as van der Waals forces. nih.gov Deuterium bonds are generally considered to be slightly shorter and stronger than hydrogen bonds, which could lead to minor differences in the adsorption energy and geometry of the deuterated molecule on a mineral surface compared to its non-deuterated analog. nih.gov Molecular dynamics simulations of phenol and related compounds on alumina surfaces have shown that both hydrophobic and hydrogen-bonding interactions play a role in the adsorption process in aqueous environments. acs.org It is plausible that the altered vibrational dynamics of the deuterated ring in 2,4,6-Trichlorophenol-3,5-d2 could modulate its interaction with water molecules at the mineral-water interface, thereby affecting its adsorption behavior.

| Type of Interaction | Description | Potential Influence of Deuteration |

|---|---|---|

| Hydrogen Bonding | Interaction between the hydroxyl group of TCP and oxygen atoms on the mineral surface. | Minor changes in bond strength and length. |

| Van der Waals Forces | Dispersion forces between the aromatic ring and the mineral surface. | Slight alteration due to changes in polarizability and vibrational modes. |

| Hydrophobic Interactions | Tendency of the nonpolar molecule to be excluded from water and adsorb to the surface. | Potential minor effects on interactions with interfacial water molecules. |

Quantum Chemical Calculations of Transition States and Kinetic Isotope Effects

Quantum chemical calculations are indispensable for studying the mechanisms of chemical reactions, particularly for identifying transition state structures and calculating activation energies. For 2,4,6-trichlorophenol, degradation reactions, often initiated by radicals such as the hydroxyl radical (•OH), are of significant environmental interest. researchgate.net

Theoretical studies have been conducted on the reaction of chlorophenols with •OH radicals, elucidating the reaction pathways which can include hydrogen abstraction from the hydroxyl group or addition to the aromatic ring. researchgate.netdominican.edu These calculations, often performed using DFT or higher-level ab initio methods, provide detailed information about the geometries of the transition states and the energy barriers for different reaction channels. nih.gov

The substitution of hydrogen with deuterium at the 3 and 5 positions of 2,4,6-trichlorophenol will not result in a primary kinetic isotope effect (KIE) for reactions involving the phenolic hydroxyl group, as the C-D bonds are not broken in the rate-determining step. However, a secondary kinetic isotope effect (SKIE) can be expected. princeton.edu The SKIE arises from changes in the vibrational frequencies of the C-D bonds between the reactant and the transition state. wikipedia.org For example, if the hybridization of the carbon atoms at the 3 and 5 positions changes during the reaction, this will alter the vibrational frequencies of the C-D bonds and lead to a SKIE. The magnitude and direction (normal or inverse) of the SKIE can provide valuable insights into the structure of the transition state. princeton.eduwikipedia.org

| Type of KIE | Theoretical Maximum (kH/kD) | Description |

|---|---|---|

| Primary | ~7-8 | C-H/C-D bond is broken in the rate-determining step. |

| Secondary (α) | ~1.4 | Isotopic substitution is at the carbon atom undergoing reaction. |

| Secondary (β) | ~1.1-1.3 | Isotopic substitution is at a carbon atom adjacent to the reacting center. |

Development of Predictive Models for Environmental Behavior of Chlorophenols

Predictive models are essential tools for assessing the environmental fate and transport of contaminants like chlorophenols. These models rely on various physicochemical properties and reactivity parameters to simulate the distribution and persistence of a chemical in different environmental compartments.

Isotopically labeled compounds, such as 2,4,6-Trichlorophenol-3,5-d2, play a crucial role in the development and validation of these models. thermofisher.com By using a deuterated standard, researchers can trace the movement and transformation of the compound in complex environmental matrices with high precision and sensitivity, distinguishing it from the naturally occurring, non-deuterated compound. nih.gov This allows for more accurate determination of degradation rates, transport parameters, and partitioning coefficients, which are critical inputs for environmental fate models. thermofisher.comnih.gov

For instance, in a controlled laboratory or field experiment, 2,4,6-Trichlorophenol-3,5-d2 can be introduced into a soil or water system. By monitoring the concentration of the deuterated compound and its transformation products over time, researchers can quantify key processes such as biodegradation, photodegradation, and sorption. These experimentally determined parameters can then be used to calibrate and validate predictive environmental models. The use of stable isotopes like deuterium is particularly advantageous as it avoids the handling and disposal issues associated with radioactive isotopes. thermofisher.com The data obtained from studies using 2,4,6-Trichlorophenol-3,5-d2 can help to refine existing models for chlorophenol behavior and improve their predictive accuracy for risk assessment and environmental management.

| Application Area | Role of the Deuterated Compound | Information Gained for Predictive Models |

|---|---|---|

| Biodegradation Studies | Tracer to follow the metabolic fate of the compound. | Accurate biodegradation rate constants. |

| Photodegradation Experiments | Monitor the disappearance of the parent compound and the appearance of photoproducts. | Photolysis quantum yields and reaction kinetics. |

| Sorption/Desorption Isotherms | Quantify the partitioning between solid and aqueous phases. | Sorption coefficients (Kd, Koc). |

| Transport Studies | Track the movement through soil columns or aquatic systems. | Advection and dispersion coefficients. |

Future Research Directions and Methodological Advancements for Deuterated Chlorophenols

Innovations in Deuterium (B1214612) Labeling Technologies for Complex Organic Pollutants

Innovations in the synthesis of deuterated compounds are pivotal for advancing environmental analysis. researchgate.netnih.govresearchgate.netclearsynth.com The focus is on developing scalable, reliable, and robust methods for producing selectively deuterated complex molecules like 2,4,6-Trichlorophenol-3,5-d2. nih.gov Recent breakthroughs include new catalytic methods, such as those using nanostructured iron catalysts or iridium-based catalysts, which facilitate hydrogen isotope exchange (HIE) with high efficiency and regioselectivity. nih.govacs.orgresearchgate.net These late-stage functionalization techniques allow for the introduction of deuterium into specific positions on a molecule, which is critical for creating stable-isotope-labeled internal standards (SILS) that accurately mimic the target analyte. acs.org

Furthermore, electrochemical methods are emerging as an environmentally friendly alternative for dehalogenative deuteration, using heavy water as the deuterium source and avoiding toxic reagents. xmu.edu.cn The development of a diverse toolkit for deuteration, including reductive and dehalogenative techniques, is expanding the range of organic pollutants that can be labeled, supporting more comprehensive research into their environmental fate. researchgate.netnih.gov

Table 1: Comparison of Modern Deuterium Labeling Techniques

| Technique | Catalyst/Method | Deuterium Source | Key Advantages |

| Hydrogen Isotope Exchange (HIE) | Iridium, Ruthenium, Iron, Platinum-group metals | Deuterium gas, Deuterated water | High selectivity, Mild reaction conditions, Suitable for late-stage labeling researchgate.netacs.orgresearchgate.net |

| Electrochemical Dehalogenation | Palladium catalysts, Sacrificial anodes | Heavy water (D₂O) | Environmentally friendly, Avoids toxic reagents, High yields xmu.edu.cn |

| Nanostructured Catalysis | Iron-cellulose composite | Deuterated water | Scalable, Robust, Applicable to a wide range of (hetero)arenes nih.gov |

| Photocatalysis | Visible-light photocatalysts | Deuterated precursors | High selectivity for specific C-H bonds researchgate.netresearchgate.net |

Integration of Multi-Element Isotope Analysis (e.g., Carbon, Chlorine, Deuterium)

Compound-Specific Isotope Analysis (CSIA) has become a powerful tool for tracking the sources and degradation pathways of environmental contaminants. abas.orgitrcweb.orgenviro.wiki While single-element analysis provides valuable data, the future lies in the integration of multi-element isotope analysis (ME-CSIA), simultaneously measuring the isotopic ratios of carbon (¹³C/¹²C), chlorine (³⁷Cl/³⁵Cl), and hydrogen/deuterium (²H/¹H). ub.eduub.edu This approach provides a more robust and multi-dimensional view of the transformation processes affecting compounds like 2,4,6-Trichlorophenol (B30397).

Different degradation mechanisms (e.g., biotic vs. abiotic) cause distinct shifts in the isotopic signatures of different elements. abas.orgmicrobe.com For example, significant fractionation of both carbon and chlorine isotopes during reductive dechlorination can provide conclusive evidence of biodegradation, a process that might not be as clearly identified with single-element analysis. ub.edu By establishing the dual isotope patterns (e.g., ΛC/Cl) for specific degradation pathways of chlorophenols, researchers can distinguish between remediation processes and natural attenuation, and even identify different contaminant sources at a single site. ub.eduub.edu

Development of Advanced Spectroscopic and Spectrometric Techniques for Deuterated Compounds

The accurate analysis of deuterated compounds like 2,4,6-Trichlorophenol-3,5-d2 relies on the continuous advancement of analytical instrumentation. researchgate.netspectroscopyonline.com High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is a cornerstone technique. nih.govresearchgate.netpnnl.gov HRMS provides exceptional mass accuracy and resolution, enabling the clear distinction of deuterated isotopologues from other molecules in complex environmental samples and the precise determination of isotopic purity. nih.govresearchgate.netchimia.ch

Recent developments focus on improving ionization techniques and data analysis algorithms. nih.govacs.org Electrospray ionization (ESI)-HRMS offers a rapid and highly sensitive method for characterizing deuterated compounds with minimal sample consumption. nih.govresearchgate.net Furthermore, the development of novel algorithms for processing UHR-MS data from isotope labeling studies enhances the ability to identify transformation products and elucidate reaction mechanisms. acs.org Advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) are also being adapted to measure deuterated tracers in biological and environmental samples at a subcellular level, opening new avenues for understanding metabolic and ecological processes. nih.gov

Table 2: Key Spectrometric Methods for Deuterated Compound Analysis

| Technique | Abbreviation | Primary Application for Deuterated Compounds | Advantages |

| Gas Chromatography-Isotope Ratio Mass Spectrometry | GC-IRMS | Precise measurement of stable isotope ratios (C, H) in specific compounds. ub.edu | High precision for tracking isotopic fractionation and degradation. itrcweb.org |

| High-Resolution Mass Spectrometry (coupled with GC/LC) | GC/LC-HRMS | Accurate mass measurement, formula confirmation, and isotopic purity analysis. nih.govresearchgate.netpnnl.gov | High sensitivity and selectivity, ability to analyze complex mixtures. nih.govpnnl.gov |

| Gas Chromatography-Multiple Collector Inductively Coupled Plasma Mass Spectrometry | GC-MC-ICPMS | High-precision measurement of chlorine isotope ratios (³⁷Cl/³⁵Cl). ub.edu | Powerful tool for Cl-CSIA to study organochlorine degradation. ub.edu |

| Nanoscale Secondary Ion Mass Spectrometry | NanoSIMS | Imaging and quantification of deuterated tracers in biological tissues at high spatial resolution. nih.gov | Provides subcellular information on tracer uptake and metabolism. nih.gov |

Upscaling of Tracer Studies from Laboratory to Field-Scale Environmental Systems

A significant challenge in environmental science is translating findings from controlled laboratory experiments to complex, heterogeneous field environments. nih.gov Deuterated compounds such as 2,4,6-Trichlorophenol-3,5-d2 are ideal tracers for this purpose due to their conservative nature and low environmental impact. zeochem.commdpi.comusgs.gov Future research will focus on designing and implementing field-scale tracer studies to investigate contaminant transport and fate in real-world systems like aquifers, rivers, and hyporheic zones (the area where groundwater and surface water mix). zeochem.comservice.gov.uk

These studies involve injecting a deuterated tracer and monitoring its movement and transformation over time and distance. zeochem.comusgs.gov This provides invaluable data for understanding hydrological pathways, quantifying degradation rates under natural conditions, and validating reactive transport models. enviro.wiki The use of deuterated water (D₂O) in hydrology has established a strong precedent for such studies, demonstrating its effectiveness in tracing water movement without significant environmental risk. zeochem.commdpi.comusgs.gov Applying similar principles with deuterated organic pollutants will enhance the predictive power of environmental models, making them more reliable tools for managing contaminated sites.

Contribution of Deuterated Analogues to Remediation Science and Environmental Risk Assessment

Deuterated analogues are essential tools for both evaluating the effectiveness of remediation technologies and conducting accurate environmental risk assessments. clearsynth.com In remediation science, using a labeled compound like 2,4,6-Trichlorophenol-3,5-d2 allows researchers to unequivocally track the destruction of the parent compound and the formation of transformation products during treatment processes, such as in-situ chemical oxidation or bioremediation. microbe.com This provides direct evidence of a technology's efficiency, distinguishing true degradation from physical processes like dilution or sorption. abas.orgenviro.wiki

For environmental risk assessment, the primary role of deuterated analogues is as high-quality internal standards for analytical quantification. nih.gov By adding a known amount of 2,4,6-Trichlorophenol-3,5-d2 to an environmental sample (e.g., water, soil), any loss of the target analyte during sample preparation and analysis can be corrected for, leading to highly accurate and reliable concentration data. acs.org This accuracy is critical for assessing human and ecological exposure to toxic compounds like phenol (B47542) and its chlorinated derivatives and for establishing scientifically sound environmental quality standards. epa.govwho.int

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,4,6-Trichlorophenol-3,5-d2 in laboratory settings?

- Methodological Guidance :

- Respiratory Protection : In normal laboratory conditions, respiratory protection is unnecessary, but NIOSH-approved respirators with organic vapor filters should be used in emergencies .

- Glove Selection : Use nitrile rubber gloves (11–13 mil thickness) for routine handling (1-hour breakthrough time) and butyl rubber gloves (12–15 mil) for direct chemical contact (>4-hour breakthrough time) .

- Storage : Maintain sealed containers at ambient temperature without specialized facilities .

Q. How can researchers verify the isotopic purity of deuterated 2,4,6-Trichlorophenol-3,5-d2?

- Methodological Guidance :

- Mass Spectrometry (MS) : Analyze the molecular ion cluster (e.g., m/z 197 for C6HCl3D2O) to confirm deuterium incorporation. Isotopic abundance ≥98% atom D is typical for high-purity deuterated compounds .

- Nuclear Magnetic Resonance (NMR) : Use <sup>2</sup>H NMR to detect residual protiated species, with deuteration levels quantified via signal integration at δ 6.8–7.2 ppm (aromatic protons) .

Q. What analytical techniques are suitable for quantifying trace impurities in deuterated chlorophenols?

- Methodological Guidance :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize using a DB-5MS column (30 m × 0.25 mm) with splitless injection (250°C) and electron ionization (70 eV). Monitor for chlorinated byproducts (e.g., 3,5-dichlorophenol) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 280 nm, using acetonitrile/water (70:30) as the mobile phase .

Advanced Research Questions

Q. How can isotopic substitution (D vs. H) influence reaction kinetics in dehalogenation studies of 2,4,6-Trichlorophenol-3,5-d2?

- Methodological Guidance :

- Kinetic Isotope Effect (KIE) : Compare rate constants (kH/kD) for reductive dechlorination using zero-valent iron. For example, KIE > 1 indicates proton transfer as the rate-limiting step .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to assess bond dissociation energies (C–D vs. C–H) and transition-state geometries .

Q. How should researchers address contradictions in environmental stability data for deuterated chlorophenols?

- Methodological Guidance :

- Data Triangulation : Cross-validate degradation half-lives using GC-MS (quantitative), FTIR (structural changes), and <sup>13</sup>C-labeled controls to rule out matrix effects .

- Controlled Replicates : Conduct stability studies under varying pH (4–10), temperature (4–40°C), and light exposure to identify confounding variables .

Q. What experimental designs are optimal for studying solvent isotope effects on the solubility of 2,4,6-Trichlorophenol-3,5-d2?

- Methodological Guidance :

- Phase-Solubility Analysis : Prepare saturated solutions in H2O and D2O, equilibrate at 25°C for 24 hr, and quantify dissolved analyte via UV-Vis at 270 nm (ε = 1,200 L·mol<sup>−1</sup>·cm<sup>−1</sup>) .

- Molecular Dynamics Simulations : Use GROMACS with the CHARMM36 force field to model solute-solvent interactions and predict ΔGsolvation differences between protiated and deuterated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.